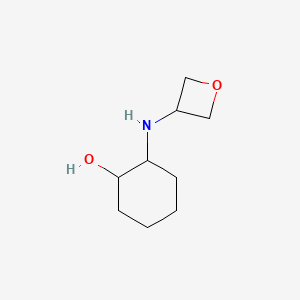
2-(Oxetan-3-ylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-ylamino)cyclohexan-1-ol is a compound that features an oxetane ring, an amino group, and a cyclohexanol moiety The oxetane ring is a four-membered ring containing one oxygen atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-ylamino)cyclohexan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the amino and cyclohexanol groups. One common method involves the cyclization of a suitable precursor, such as an epoxide, in the presence of a base and a nucleophile. For example, the reaction of an epoxide with an amine under basic conditions can yield the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxetane ring can be reduced to form a more stable ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the oxetane ring can yield tetrahydrofuran derivatives .
Scientific Research Applications
2-(Oxetan-3-ylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of oxetane-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-ylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The amino group can also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative with a hydroxyl group.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol.
Cyclohexanol: A similar compound without the oxetane ring.
Uniqueness
2-(Oxetan-3-ylamino)cyclohexan-1-ol is unique due to the presence of both the oxetane ring and the cyclohexanol moiety. This combination imparts unique chemical properties, such as increased rigidity and metabolic stability, which can be advantageous in medicinal chemistry applications .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(oxetan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-4-2-1-3-8(9)10-7-5-12-6-7/h7-11H,1-6H2 |
InChI Key |
MPXMHYCSQMLBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC2COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















